![molecular formula C8H16ClNO B6297549 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride CAS No. 2173391-71-2](/img/structure/B6297549.png)

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals.Molecular Structure Analysis

The molecular formula of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride is C8H16ClNO . The InChI Key is YBDPYHLVXSPOMW-UHFFFAOYSA-N.Aplicaciones Científicas De Investigación

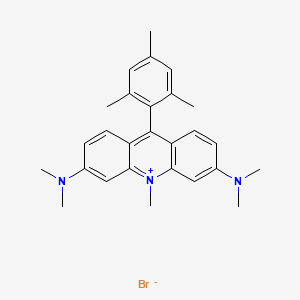

Bioisosteric Applications

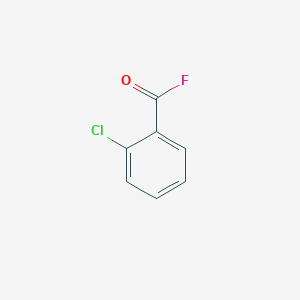

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, are known for their applications as bioisosteres. They can effectively replace aromatic rings, tert-butyl groups, and alkynes in various compounds. This is highlighted in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, demonstrating the utility of BCP derivatives in streamlining the synthesis of important building blocks in pharmaceuticals (Hughes et al., 2019).

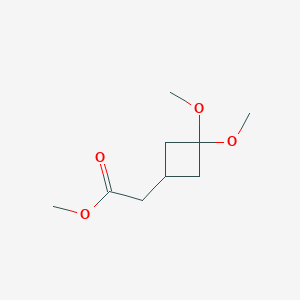

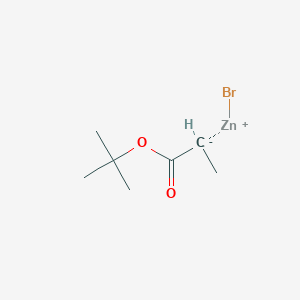

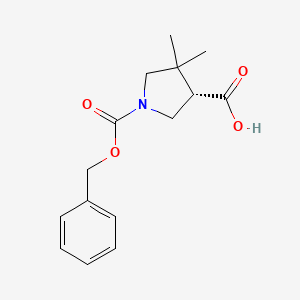

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of BCP derivatives are significant for medicinal chemistry. A novel method for synthesizing omega-acidic amino acids, including derivatives of bicyclo[1.1.1]pentane, has been developed and evaluated for its applications in glutamate receptor ligands (Filosa et al., 2009). Additionally, recent advances in the synthetic chemistry of BCP have been reviewed, focusing on the development of radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).

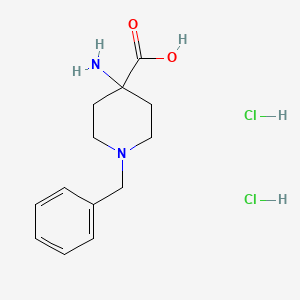

Drug Discovery and Modification

BCP derivatives play a crucial role in drug discovery and modification due to their unique structural characteristics. The radical acylation of [1.1.1]propellane with aldehydes, for instance, provides straightforward access to bicyclo[1.1.1]pentane ketones, which are useful for drug discovery (Li et al., 2022). This highlights the versatility and importance of BCP derivatives in medicinal chemistry.

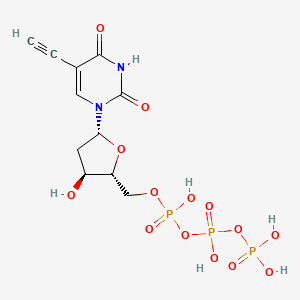

Photochemical Applications

The photochemical conversion of bicyclo[1.1.1]pentan-1-amines to a range of polysubstituted bicyclo[3.1.1]heptan-1-amines represents another application. This process yields complex, sp3-rich primary amine building blocks, indicating the potential of BCP derivatives in photochemical applications (Harmata et al., 2021).

Propiedades

IUPAC Name |

2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDPYHLVXSPOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC(C1)(C2)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)